molecular formula C20H8Br2N2O9.2Na B213172 C.I. Acid Red 91 CAS No. 548-24-3

C.I. Acid Red 91

Cat. No. B213172
CAS RN: 548-24-3
M. Wt: 624.1 g/mol
InChI Key: QGAYMQGSQUXCQO-UHFFFAOYSA-L
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Description

C.I. Acid Red 91, also known as Eosin Bluish or Imperial Red, is a chemical compound with the molecular formula C20H6Br2N2Na2O9 and a molecular weight of 624.06 . It appears as an amber to brown powder or crystal .


Physical And Chemical Properties Analysis

C.I. Acid Red 91 is a solid at 20°C . It has a maximum absorption wavelength between 514.0 and 518.0 nm in water . The absorbance (E1%1cm) is above 850 in water at wavelengths between 514.0 and 518.0 nm .

Scientific Research Applications

Electrocoagulation and Electrooxidation

A study demonstrated the effective decolorization of an aqueous C.I. Acid Red 2 solution using electrolysis with iron as an anode. This process achieved over 98% decolorization efficiency in 40 minutes, attributed to the synergistic effect of electrocoagulation and electrooxidation. Electrocoagulation results from electrogenerated iron hydroxide, while electrooxidation is due to electrogenerated ferric ions (Zhang et al., 2009).

DNA Binding Mechanism

Another research utilized molecular docking techniques to explore how C.I. Acid Red 73, a reactive azo dye, binds to DNA. The study revealed the dye's capability to interact with DNA's minor groove, exhibiting CGT sequence selectivity and potential for intercalative binding under specific conditions. This insight is crucial for molecular dynamics simulations and toxicology studies of the dye (Guo, Yue, & Gao, 2011).

Optimization of Decolorization Processes

The optimization of the electrocoagulation process for removing C.I. Acid Red 14 azo dye was examined using response surface methodology (RSM). This study focused on determining the optimal conditions for maximum color removal efficiency, revealing the significance of RSM in optimizing treatment processes and achieving high dye removal rates (Aleboyeh, Daneshvar, & Kasiri, 2008).

Electrochemical Properties

The electrical properties of a mixture of C.I. Acid Red 2 and fullerene in a liquid crystal were studied. This research highlighted how the real and imaginary components of the dielectric constant and AC conductivity vary with frequency, offering insights into the dominant conduction processes in such mixtures (Okutan, San, Köysal, & Şentürk, 2010).

Advanced Fenton Process

Research on the degradation of C.I. Acid Red 73 using an advanced Fenton process based on zero-valent iron and hydrogen peroxide was conducted. The study explored various parameters affecting the degradation efficiency, providing insights into the process's effectiveness in removing color and COD values from wastewater (Fu, Wang, & Tang, 2010).

Analytical Applications

An electrochemical reduction study of C.I. Acid Red 18 on multi-walled carbon nanotubes was performed. This research proposed a novel method for determining C.I. Acid Red 18 in soft drinks, showcasing the potential application of such methods in the food industry (Song, 2010).

Safety And Hazards

In case of inhalation, it is advised to remove the victim to fresh air and keep at rest. If skin contact occurs, contaminated clothing should be removed immediately and the skin should be rinsed with water. If eye contact occurs, rinse cautiously with water for several minutes. If ingested, medical advice should be sought .

properties

IUPAC Name

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYMQGSQUXCQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6Br2N2Na2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928770
Record name Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Red 91

CAS RN

548-24-3, 134829-78-0
Record name Eosin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-dibromo-3,6-dihydroxy-2,7-dinitroxanthen-9-yl)-benzoic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EOSIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMS4XQD1T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GA Epling, C Lin - Chemosphere, 2002 - Elsevier
Titanium dioxide was shown to be generally effective as a catalyst for photobleaching many structural classes of organic dyes in aqueous solution, using visible light. However, results …
Number of citations: 303 www.sciencedirect.com
R Sanghi, B Bhattacharya - Coloration technology, 2002 - Wiley Online Library
… Reasonably good dye removal was achieved with fly ash for CI Basic Blue 9, CI Acid Blue 29 and CI Acid Red 91 while for CI Disperse Red 1 the removal by fly ash exceeded that of …
Number of citations: 337 onlinelibrary.wiley.com
W Zhang, YY Tan, C Wu, SRP Silva - Particuology, 2012 - Elsevier
A simple, economical and scalable technique is demonstrated to make conductive yarn. Single walled carbon nanotubes (SWCNTs) are non-covalently functionalized with dye (Acid …
Number of citations: 35 www.sciencedirect.com
CH Chui, KW Man, WF Tsang, PL Lam… - Coloration …, 2013 - Wiley Online Library
Fenton oxidative wastewater treatment of CI R eactive B lack 5 and CI R eactive B lue 19 effluent was performed after a simulated laboratory‐scale dyeing process, and the cytotoxicity …
Number of citations: 6 onlinelibrary.wiley.com
A Jodat, NM ALIZAD, M Ghamkhari - 2014 - sid.ir
The photocatalytic degradation of Acid Red 91 (AR91) and Acid Yellow 23 (AY23) with different molecular structures and different substitute groups using Pt modified TiO 2 (Pt-TiO 2) …
Number of citations: 2 www.sid.ir
CH Wu - Journal of hazardous materials, 2008 - Elsevier
… Although the degradation rate of CI Acid Red 91 is higher in a probe system than in an ultrasonic bath, the latter offers greater energy efficiency [24]. Moreover, the ultrasonic cleaning …
Number of citations: 70 www.sciencedirect.com
JD Bancroft, C Layton - Bancroft's theory and practice of …, 2012 - books.google.com
The hematoxylin and eosin stain (H&E) is the most widely used histological stain. Its popularity is based on its comparative simplicity and ability to demonstrate clearly an enormous …
Number of citations: 755 books.google.com
M Gamble, I Wilson - Theory and practice of histological …, 2008 - books.google.com
The hematoxylin and eosin stain (H&E) is the most widely used histological stain. Its popularity is based on its comparative simplicity and ability to demonstrate clearly an enormous …
Number of citations: 245 books.google.com
JA Kiernan - Coloration technology, 2006 - academia.edu
Coloration, known in biological study as staining, enhances the visibility of living and dead objects under the microscope. This study reviews some of the colorants, chromogenic …
Number of citations: 44 www.academia.edu
C Lin - 1995 - search.proquest.com
A TiO $\sb2 $/VIS system was developed to photobleach 15 organic dyes with varying chemical structures using visible light. Triphenylmethane dyes were observed to be easier to …
Number of citations: 3 search.proquest.com

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